4,6-Dimethylpyrimidine-2-thiol sodium salt
Overview
Description
4,6-Dimethylpyrimidine-2-thiol sodium salt is an organic sulfur compound with the chemical formula C6H8N2SNa. It is a white crystalline powder that is soluble in water and some organic solvents such as alcohols and ketones . This compound is known for its stability at room temperature but is not resistant to light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyrimidine-2-thiol sodium salt typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the thiol group of the pyrimidine compound reacts with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
C6H8N2S+NaOH→C6H8N2SNa+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product through crystallization and drying to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidine-2-thiol sodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Coordination: It can form coordination complexes with metal ions, such as cadmium, through the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Coordination: Metal salts like cadmium chloride and cadmium nitrate are used to form coordination complexes.
Major Products Formed
Oxidation: Disulfides.
Substitution: Various substituted pyrimidine derivatives.
Coordination: Metal complexes such as bis-4,6-dimethylpyrimidinium-2-thiolato cadmium (II) chloride.
Scientific Research Applications
4,6-Dimethylpyrimidine-2-thiol sodium salt has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrimidine-2-thiol sodium salt primarily involves its thiol group, which can interact with metal ions to form coordination complexes. The thiol group acts as a nucleophile, donating electrons to the metal ion, resulting in the formation of a stable complex. This interaction is crucial in its potential application as an antidote for cadmium toxicity, where it binds to cadmium ions and prevents their harmful effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: The parent compound without the sodium salt.
4,6-Diaminopyrimidine-2-thiol: A similar compound with amino groups instead of methyl groups.
4,6-Dimethylpyrimidine-2-thiol potassium salt: Similar to the sodium salt but with potassium instead of sodium.
Uniqueness
4,6-Dimethylpyrimidine-2-thiol sodium salt is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to form stable coordination complexes with metal ions, particularly cadmium, highlights its potential in medical and environmental applications .
Properties
IUPAC Name |
sodium;4,6-dimethylpyrimidine-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDKHPCVAMVYEQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)[S-])C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41840-27-1 | |
Record name | 2-Mercapto-4,6-dimethylpyrimidine-sodiumsalt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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